N-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}norleucine
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Overview
Description
N-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}norleucine is a complex organic compound with a unique structure that combines elements of cyclopentane, chromene, and norleucine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}norleucine typically involves multiple stepsThe reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, reduce waste, and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}norleucine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce ketones or other oxidized groups to alcohols or other reduced forms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse products .
Scientific Research Applications
N-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}norleucine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}norleucine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl (6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate: A similar compound with an ethyl ester group instead of the norleucine moiety.
Acetic acid 6-methyl-4-oxo-1,2,3,4-tetrahydro-cyclopenta[c]chromen-7-yl ester: Another related compound with an acetic acid ester group.
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A compound with a similar core structure but different functional groups.
Uniqueness
N-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}norleucine is unique due to its combination of the chromene and norleucine moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H25NO6 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-[[2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C21H25NO6/c1-3-4-8-16(20(24)25)22-18(23)11-27-17-10-9-14-13-6-5-7-15(13)21(26)28-19(14)12(17)2/h9-10,16H,3-8,11H2,1-2H3,(H,22,23)(H,24,25) |
InChI Key |
OCTCTXWGCDTEOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)COC1=C(C2=C(C=C1)C3=C(CCC3)C(=O)O2)C |
Origin of Product |
United States |
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